molecular formula C15H18Cl3NO4 B12031079 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide

Cat. No.: B12031079
M. Wt: 382.7 g/mol
InChI Key: GCQNIYMWEXRMGA-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is an organic compound with the molecular formula C15H18Cl3NO4 and a molecular weight of 382.674 g/mol . This compound is characterized by its complex structure, which includes a trichloroethyl group, a formyl group, and a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 3-methyl-N-[2,2,2-trichloro-1-(4-carboxy-2-methoxyphenoxy)ethyl]butanamide.

    Reduction: 3-methyl-N-[2,2,2-trichloro-1-(4-hydroxymethyl-2-methoxyphenoxy)ethyl]butanamide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trichloroethyl group may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is unique due to the presence of both a formyl and a methoxy group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H18Cl3NO4

Molecular Weight

382.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide

InChI

InChI=1S/C15H18Cl3NO4/c1-9(2)6-13(21)19-14(15(16,17)18)23-11-5-4-10(8-20)7-12(11)22-3/h4-5,7-9,14H,6H2,1-3H3,(H,19,21)

InChI Key

GCQNIYMWEXRMGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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